N-(3-iodophenyl)-2,2-diphenylacetamide -

N-(3-iodophenyl)-2,2-diphenylacetamide

Catalog Number: EVT-3877323
CAS Number:
Molecular Formula: C20H16INO
Molecular Weight: 413.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Medicinal Chemistry: As a scaffold for developing novel pharmaceutical agents. This is supported by the extensive research on similar arylacetamides, which exhibit a diverse range of biological activities. [, , , ]
  • Organic Synthesis: As a building block for synthesizing more complex molecules. The iodine substituent on the phenyl ring can be readily functionalized using various cross-coupling reactions, allowing for further structural elaboration. [, , ]
Molecular Structure Analysis

Based on similar structures reported in the literature [, , , , , ], we can anticipate the following structural features for N-(3-Iodophenyl)-2,2-diphenylacetamide:

Chemical Reactions Analysis
  • Palladium-catalyzed Cross-coupling Reactions: The iodine can be substituted with a wide array of functional groups through Suzuki, Heck, Sonogashira, and Stille coupling reactions. [, , ] This allows for the introduction of diverse substituents onto the phenyl ring, enabling structure-activity relationship studies in medicinal chemistry applications or the synthesis of complex molecules with tailored properties.
Mechanism of Action
  • Receptor Binding: The compound may interact with specific receptors, enzymes, or ion channels in biological systems, leading to modulation of downstream signaling pathways. []
Applications
    • Analgesics: For treating pain, particularly in the context of irritable bowel syndrome. [, , , ]
    • Muscarinic Antagonists: Targeting overactive bladder and other conditions involving the muscarinic acetylcholine receptor. []

N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide (Compound I)

    Compound Description: Compound I is a carbonyl thiourea compound. It was studied alongside two other carbonyl thiourea compounds for its theoretical properties using DFT calculations. These calculations focused on bond parameters, harmonic vibration frequencies, isotropic chemical shifts, and energy gaps. []

N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide (Compound II)

    Compound Description: Similar to Compound I, Compound II is a carbonyl thiourea compound investigated for its theoretical properties using DFT methods. The study focused on its structural parameters, vibrational frequencies, chemical shifts, and energy gap, aiming to correlate theoretical predictions with experimental findings. [] Additionally, Compound II has been characterized through X-ray crystallography, revealing its trans-cis conformation stabilized by intramolecular hydrogen bonds. []

2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide (Compound III)

    Compound Description: As a carbonyl thiourea compound, Compound III's theoretical properties, including bond parameters, vibrational frequencies, chemical shifts, and energy gap, were explored using DFT calculations. The study aimed to compare these theoretical predictions with experimental data. []

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide

    Compound Description: This compound's crystal structure was analyzed, revealing the dihedral angles between the acetamide group, the chlorofluoro-substituted benzene ring, and the two phenyl rings. The study highlighted the influence of intermolecular N—H⋯O hydrogen bonds and weak C—H⋯O interactions on the crystal packing. []

2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide

    Compound Description: This compound's crystal structure was analyzed, revealing details about its conformation and intermolecular interactions. The study highlighted the chair conformation of the cyclohexane ring, the envelope conformation of the thiazolidine ring, and the stabilizing role of intramolecular and intermolecular hydrogen bonding. []

N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide

    Compound Description: This compound, with a disordered pendant methyl group, was studied using X-ray crystallography. The analysis revealed a distorted chair conformation for the cyclohexane ring, an envelope conformation for the thiazolidine ring, and a dihedral angle between the phenyl rings. []

2-Bromo-N,N-dimethyl-2,2-diphenylacetamide (1a)

    Compound Description: This compound serves as a precursor for synthesizing various 2,2-diphenylacetamide derivatives. Its reaction with triethylamine results in the formation of a dimer, highlighting its reactivity and potential for generating more complex structures. [, ]

N,N-dimethyl-2,2-diphenyl-2-(phenylazo)acetamide (1, X = C6H5NN–)

    Compound Description: This compound, when subjected to thermolysis in the presence of sodium methoxide, yields various products, including N,N-dimethyl-2,2-diphenylacetamide, a dimeric product, and 2-hydroxymethyl-2,2-diphenylacetamide. These reactions highlight the compound's potential as a precursor for generating a range of 2,2-diphenylacetamide derivatives. []

N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

    Compound Description: SRI-29574 is a potent dopamine transporter (DAT) ligand. It exhibits partial inhibition of dopamine, serotonin, and norepinephrine uptake with nanomolar potency. Notably, it demonstrates this activity without significantly affecting DAT binding or d-amphetamine-induced [3H]MPP+ release. []

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804)

    Compound Description: SoRI-9804 functions as a partial inhibitor and allosteric modulator of the dopamine transporter (DAT). It showcases the ability to modulate DAT binding and function. Further, it demonstrates partial inhibition of amphetamine-induced dopamine release, highlighting its potential as a tool for investigating DAT-related processes. []

N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040)

    Compound Description: SoRI-20040 acts as an allosteric modulator of the human dopamine transporter (hDAT). It exhibits the capability to partially inhibit both [125I]RTI-55 binding and [3H]dopamine uptake. Additionally, it influences the dissociation rate of [125I]RTI-55 from hDAT. This compound is particularly noteworthy for its partial inhibition of amphetamine-induced dopamine transporter-mediated release of [3H]1-methyl-4-phenylpyridinium ion from rat caudate synaptosomes. []

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

    Compound Description: SoRI-20041 functions as an allosteric modulator of the human dopamine transporter (hDAT). It exhibits the ability to partially inhibit both [125I]RTI-55 binding and [3H]dopamine uptake. Additionally, it affects the dissociation rate of [125I]RTI-55 from hDAT. []

[4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

    Compound Description: SoRI-2827 demonstrates allosteric modulation of the human dopamine transporter (hDAT). It exhibits partial inhibition of [125I]RTI-55 binding and impacts the Bmax and Kd values of [125I]RTI-55 binding in a manner characteristic of allosteric modulation. Additionally, it partially inhibits [3H]dopamine uptake, influencing the Vmax value in a dose-dependent fashion. []

N,N-dimethyl-2,2-diphenylacetamide

    Compound Description: This compound, a simple derivative of the 2,2-diphenylacetamide core, serves as a reference point for understanding the effects of substituent modifications on the core structure. It helps in evaluating the contributions of specific functional groups to the overall activity and properties of the parent compound. [, ]

N-methyl-N-[(1S)-1-phenyl-2-((3S)-3-hydroxypyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

    Compound Description: This compound is recognized as a peripherally selective kappa-opioid receptor agonist. It is investigated for its potential therapeutic benefits in managing irritable bowel syndrome (IBS), particularly diarrhea-predominant IBS (IBS-D) and IBS with alternating diarrhea and constipation (IBS-A). Its mechanism of action and efficacy in alleviating IBS symptoms are of significant clinical interest. [, , , ]

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)

    Compound Description: Identified as a process impurity and stress degradant in darifenacin hydrobromide active pharmaceutical ingredient, Imp-A forms during the manufacturing process and upon degradation of the drug substance. Understanding its formation and control is crucial for ensuring the quality and safety of darifenacin hydrobromide. []

2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)

    Compound Description: Identified as a process impurity and stress degradant in darifenacin hydrobromide active pharmaceutical ingredient, Imp-B arises during manufacturing and degradation of the drug substance. Understanding its formation and control is essential for ensuring the quality and safety of the active pharmaceutical ingredient. []

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)

    Compound Description: Identified as a process impurity and stress degradant in darifenacin hydrobromide active pharmaceutical ingredient, Imp-C originates during the manufacturing process and from the breakdown of the drug substance. Controlling its formation is vital for maintaining the quality and safety of the active pharmaceutical ingredient. []

2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D)

    Compound Description: Identified as a process impurity and stress degradant in darifenacin hydrobromide active pharmaceutical ingredient, Imp-D emerges during manufacturing and degradation. Its formation and control are critical considerations for ensuring the quality and safety of darifenacin hydrobromide. []

(3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (dimer-1)

    Compound Description: Identified as a byproduct during the synthesis of darifenacin hydrobromide, dimer-1 likely arises from the dimerization of intermediates in the synthetic pathway. Its formation and control are crucial for optimizing the yield and purity of darifenacin hydrobromide. [, ]

(3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (dimer-2)

    Compound Description: Dimer-2, another byproduct observed during darifenacin hydrobromide synthesis, likely arises from the dimerization of intermediates in the synthetic pathway. Understanding its formation and implementing control measures are crucial for maximizing the yield and purity of darifenacin hydrobromide. [, ]

(3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer)

    Compound Description: Identified as a byproduct in the synthesis of darifenacin hydrobromide, the R-isomer likely forms due to the lack of stereoselectivity in one or more steps of the synthetic pathway. Its formation and control are essential for ensuring the stereochemical purity of darifenacin hydrobromide, as different stereoisomers can exhibit different pharmacological properties. [, ]

Properties

Product Name

N-(3-iodophenyl)-2,2-diphenylacetamide

IUPAC Name

N-(3-iodophenyl)-2,2-diphenylacetamide

Molecular Formula

C20H16INO

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C20H16INO/c21-17-12-7-13-18(14-17)22-20(23)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23)

InChI Key

NKNLDSNKCJOLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.